Lipophilicity (LogP) Differentiation: N-Ethyl vs. N-H and N-Methyl 3-Aminopiperidin-2-ones
The measured/calculated LogP of 3-amino-1-ethylpiperidin-2-one is −0.53, as reported in the Fluorochem technical datasheet . Although direct experimentally determined LogP values for the N—H analog (3-aminopiperidin-2-one) and the N-methyl analog (3-amino-1-methylpiperidin-2-one) are not available from the same source, the addition of the ethyl group on the lactam nitrogen predictably increases lipophilicity relative to the N—H congener, as established by the general contribution of a methylene group (~+0.5 LogP units per —CH₂—) in heterocyclic systems. This differential lipophilicity carries implications for membrane permeability, solubility, and protein binding when the compound is employed as a synthetic intermediate en route to bioactive molecules.
| Evidence Dimension | Calculated LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP = −0.53 (Fluorochem, calculated) |
| Comparator Or Baseline | 3-Aminopiperidin-2-one (N—H analog): predicted LogP lower by ~0.5–1.0 units (class-level estimate based on —CH₂— contribution). 3-Amino-1-methylpiperidin-2-one: LogP intermediate between N—H and N-ethyl. |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +1.0 relative to N—H analog; exact difference requires experimental determination. |
| Conditions | Calculated LogP from Fluorochem product datasheet; comparator values are class-level estimates. |
Why This Matters
For procurement decisions in medicinal chemistry programs, the N-ethyl substitution provides a distinct, tunable increase in lipophilicity relative to the N—H parent scaffold, which can be exploited to modulate pharmacokinetic properties of downstream derivatives without altering the core 3-aminopiperidin-2-one pharmacophore.
